4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
Description
This pyrimidine derivative features a 6-methyl-2-(methylsulfanyl)pyrimidine core substituted at the 4-position with a 3-methoxyphenylpiperazine moiety. Its structural complexity suggests applications in medicinal chemistry, though specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELTVALGSNRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural motif in this compound, are used in a variety of pharmacological applications, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with various targets, modulating their function and leading to therapeutic effects .
Pharmacokinetics
It is known that nitrogen regions in the structures of drug-like molecules increase their solubility in water and have an important effect on bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of effects, depending on their specific targets and mode of action .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogous molecules:
Key Observations
Core Heterocycle Influence: The pyrimidine core in the target compound contrasts with quinoline (D11) or quinazoline (Letermovir) cores in analogs. These differences significantly alter electronic properties and binding affinities. For example, Letermovir’s quinazoline core enables covalent interactions with viral targets, while pyrimidines are more compact and modular .
Substituent Effects: 3-Methoxyphenylpiperazine: Present in both the target compound and Letermovir, this group is linked to receptor targeting (e.g., serotonin 5-HT₁A). However, in Letermovir, its integration into a larger scaffold enhances antiviral specificity . Methylsulfanyl vs. In contrast, sulfonyl groups () enhance solubility and hydrogen-bonding capacity .
Biological Activity: Letermovir’s antiviral efficacy highlights the importance of trifluoromethyl and acetic acid substituents, absent in the target compound . Pyrimidines with thiophene () or chloro () substituents show antibacterial activity, suggesting that minor structural changes can redirect therapeutic utility .
Research Findings and Implications
Docking and Receptor Interactions
Contradictions and Limitations
- While reports antibacterial activity for thiophene-containing pyrimidines, the target compound’s lack of a thiophene or polar groups (e.g., hydroxybenzamide in D11) may limit similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
